Illudin M

Übersicht

Beschreibung

Illudin M ist eine Sesquiterpenverbindung, die erstmals aus dem Kulturmedium des Pilzes Omphalotus olearius isoliert wurde . Es ist bekannt für seine starken zytotoxischen Eigenschaften, die umfassend auf ihr Potenzial in der Krebstherapie untersucht wurden . Trotz seiner Wirksamkeit gegen Krebszellen hat seine ungezügelte Toxizität seine klinischen Anwendungen eingeschränkt .

Wissenschaftliche Forschungsanwendungen

Illudin M hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: This compound und seine Derivate haben in präklinischen Studien vielversprechende Ergebnisse für ihre Antikrebs-Eigenschaften gezeigt.

Arzneimittelentwicklung: This compound dient als Vorläufer für die Entwicklung halbsynthetischer Antikrebsmittel wie Irofulven, das sich derzeit in klinischen Phase-II-Studien befindet.

Biologische Studien: This compound wird in Studien verwendet, um seinen Wirkmechanismus und seine Auswirkungen auf zelluläre Prozesse zu verstehen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Alkylierung von DNA, RNA und Proteinen, was zur Bildung kovalenter Bindungen mit diesen Biomolekülen führt . Dieser Alkylierungsprozess induziert apoptotischen Zelltod durch Störung des Mikrotubuli- und des sauren Gliafilament-Proteins . Die Zytotoxizität der Verbindung wird durch die Aktivierung von Kernrezeptoren vermittelt, die an Retinoid-reaktive Elemente binden .

Wirkmechanismus

Target of Action

Illudin M, a fungal sesquiterpene, primarily targets DNA, RNA, and proteins . It is known to be indiscriminately cytotoxic in both cancer and non-malignant cells .

Mode of Action

This compound interacts with its targets through a unique activation mechanism. After a pre-activating reduction of its enone by NADPH-dependent oxido-reductases or glutathione, this compound can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane, thereby inducing apoptotic cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA synthesis/replication, cell arrest, and induction of apoptosis . The compound’s reactivity towards nucleophiles is facilitated by a unique activation mechanism to form electrophilic intermediates that react with bionucleophiles, such as DNA bases .

Pharmacokinetics

It is known that this compound is a base molecule for the development of new anticancer agents due to its strong activity against some resistant tumor cell lines . Semisynthetic derivatives of this compound have shown increased in vitro selectivity and improved therapeutic index against certain tumor cell lines .

Result of Action

This compound has been found to kill malignant glioma cells as well as primary neurons and astrocytes at similarly low concentrations . It destroys their microtubule and glial fibrillary acidic protein (GFAP) networks . Its indiscriminate toxicity has prevented clinical applications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound by Basidiomycota of the genus Omphalotus can be optimized by controlling growth of biomass with a carefully timed pH-shift combined with an improved precursor-feeding strategy . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH and nutrient availability.

Biochemische Analyse

Biochemical Properties

Illudin M exerts its effects through biochemical reactions involving DNA, RNA, and proteins . After a pre-activating reduction of its enone by NADPH-dependent oxido-reductases or glutathione, this compound can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane, thereby inducing apoptotic cell death .

Cellular Effects

This compound has been observed to kill malignant glioma cells, primary neurons, and astrocytes at similarly low concentrations . It also destroys their microtubule and glial fibrillary acidic protein (GFAP) networks .

Molecular Mechanism

The molecular mechanism of this compound involves the alkylation of DNA, RNA, and proteins . This alkylation is facilitated by a unique activation mechanism that forms electrophilic intermediates that react with bionucleophiles, such as DNA bases .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in co-cultures of neurons with U87 cells, this compound eventually killed them by induction of differentiation based on the activation of nuclear receptors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Illudin M wird hauptsächlich aus der Kultur von Omphalotus-Arten, insbesondere Omphalotus nidiformis, gewonnen . Das Produktionsverfahren umfasst die Kultivierung des Pilzes in einem Medium, das aus Maissirupfeststoffen, Glukose und Dox-Brühe besteht . Die Kultivierungszeit wird optimiert, um den Ertrag zu steigern, wobei Acetat und Glukose in bestimmten Abständen zugeführt werden, um die Produktion anzukurbeln . Das Endprodukt wird mit einem Wasser/Heptan-Gemisch extrahiert, und this compound reichert sich in der Heptanphase an .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Kultivierungsprozesses auf Rührkesselbioreaktoren . Durch die Kontrolle wichtiger Parameter wie pH-Wert und Vorläuferzufuhrstrategien kann der Produktionsprozess hohe Titer an this compound erreichen . Die nachgeschaltete Verarbeitung umfasst die Adsorption und Elution unter Verwendung eines festen Harzbettes, gefolgt von isokratischer Elution mit Methanol, um eine hochkonzentrierte Fraktion von this compound zu erhalten .

Analyse Chemischer Reaktionen

Illudin M unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Alkylierung: This compound kann DNA, RNA und Proteine alkylieren, was zur Bildung kovalenter Bindungen mit diesen Biomolekülen führt.

Reduktion: Die Enongruppe in this compound kann durch NADPH-abhängige Oxido-Reduktasen oder Glutathion reduziert werden.

Cyclopropanöffnung: Der Spirocyclopropanring in this compound kann geöffnet werden, was zur Bildung reaktiver Zwischenprodukte führt, die weiter mit Nukleophilen reagieren können.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen NADPH, Glutathion und verschiedene Nukleophile . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind alkylierte Biomoleküle und reaktive Zwischenprodukte .

Vergleich Mit ähnlichen Verbindungen

Illudin M ähnelt anderen Sesquiterpenverbindungen wie Illudin S und Irofulven . this compound ist einzigartig in seiner Fähigkeit, eine große Bandbreite an Biomolekülen zu alkylieren, was zu seinen starken zytotoxischen Wirkungen führt . Illudin S und Irofulven hingegen wurden modifiziert, um ihre Toxizität zu reduzieren und ihre therapeutischen Indizes zu verbessern .

Liste ähnlicher Verbindungen

- Illudin S

- Irofulven

Biologische Aktivität

Illudin M is a potent fungal metabolite primarily derived from the fungus Omphalotus olearius. It has garnered significant attention in the field of cancer research due to its cytotoxic properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

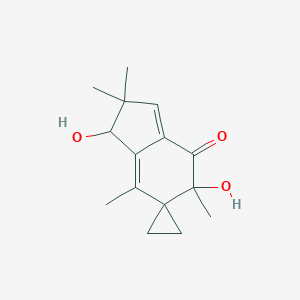

Chemical Structure and Properties

This compound possesses a unique spirocyclopropyl-substituted fused 6,5-bicyclic ring system, which is crucial for its biological activity. The compound's structure facilitates its interaction with DNA and various cellular proteins, contributing to its cytotoxic effects.

This compound primarily exerts its biological effects through DNA alkylation and the formation of DNA adducts. This leads to:

- Disruption of DNA synthesis and replication.

- Induction of cell cycle arrest.

- Activation of apoptosis pathways.

The compound acts as an electrophile, reacting with nucleophiles such as DNA bases and thiols in proteins, which is essential for its cytotoxicity. The initial step involves a Michael-type addition to form electrophilic intermediates that subsequently modify DNA and proteins .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

- In vitro studies demonstrated pronounced cytotoxicity against human leukemia cell lines, with IC50 values indicating significant potency .

- Research indicates that this compound's activity is not limited to malignant cells; it also shows cytotoxic effects on non-malignant cells, highlighting its broad spectrum of action .

Table 1: Cytotoxic Activity of this compound Against Different Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL-60 (Human leukemia) | 0.1 | |

| A549 (Lung cancer) | 0.5 | |

| HeLa (Cervical cancer) | 0.3 | |

| MCF-7 (Breast cancer) | 0.4 |

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of this compound:

- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatments. For instance, combining this compound with retinoic acid derivatives has shown improved antitumor effects in preclinical models .

- Mechanistic Insights : A study employing chemical proteomics revealed that this compound interacts with multiple protein targets beyond DNA, suggesting a complex mechanism involving both selective and unselective binding to cellular proteins . This broad reactivity may contribute to its overall cytotoxic profile.

Eigenschaften

IUPAC Name |

(1S,5R)-1,5-dihydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,12,17-18H,5-6H2,1-4H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMDIQLUNODCTG-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031276 | |

| Record name | Illudin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-04-9 | |

| Record name | Illudin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Illudin M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Illudin M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Illudin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILLUDIN M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ASO6A4L61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.